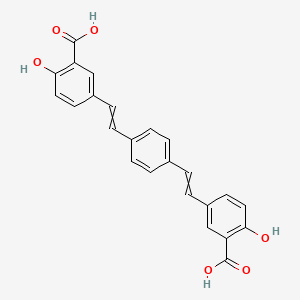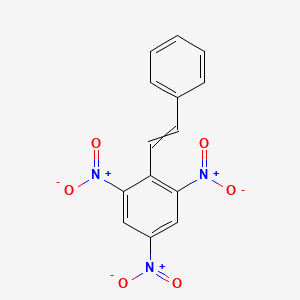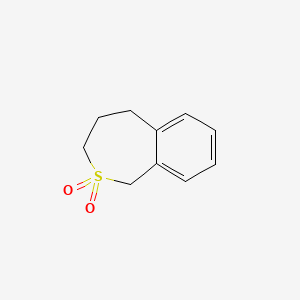![molecular formula C18H27Cl2N5 B11939534 N1-(1-Ethyl-3-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)-N3,N3-dimethylpropane-1,3-diamine dihydrochloride CAS No. 57861-84-4](/img/structure/B11939534.png)
N1-(1-Ethyl-3-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)-N3,N3-dimethylpropane-1,3-diamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(1-ethyl-3-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)-N~3~,N~3~-dimethyl-1,3-propanediamine dihydrochloride is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a pyrazoloquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-ethyl-3-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)-N~3~,N~3~-dimethyl-1,3-propanediamine dihydrochloride typically involves a multi-step process. One common method starts with the preparation of the pyrazoloquinoline core. This can be achieved by treating a 2-chloroquinoline derivative with phenylhydrazine in the presence of 1-pentanol, followed by N-alkylation using sodium carbonate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N~1~-(1-ethyl-3-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)-N~3~,N~3~-dimethyl-1,3-propanediamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
Chemistry
In chemistry, N1-(1-ethyl-3-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)-N~3~,N~3~-dimethyl-1,3-propanediamine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound has shown potential as a bioactive molecule. Studies have indicated that it may interact with specific cellular targets, making it a candidate for drug development and therapeutic applications.
Medicine
In the field of medicine, N1-(1-ethyl-3-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)-N~3~,N~3~-dimethyl-1,3-propanediamine dihydrochloride is being investigated for its potential pharmacological properties. It has been studied for its ability to inhibit certain enzymes and receptors, which could lead to the development of new treatments for various diseases.
Industry
In industry, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and other high-performance materials.
Mechanism of Action
The mechanism of action of N1-(1-ethyl-3-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)-N~3~,N~3~-dimethyl-1,3-propanediamine dihydrochloride involves its interaction with specific molecular targets. It is believed to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence signal transduction pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazoloquinoline core and have been studied for their biological activities.
Quinoline Derivatives: Compounds like chloroquine and mepacrine, which also contain a quinoline core, have been used in medicinal chemistry for their therapeutic properties.
Uniqueness
N~1~-(1-ethyl-3-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)-N~3~,N~3~-dimethyl-1,3-propanediamine dihydrochloride stands out due to its specific substitution pattern and the presence of both pyrazoloquinoline and propanediamine moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
57861-84-4 |
|---|---|
Molecular Formula |
C18H27Cl2N5 |
Molecular Weight |
384.3 g/mol |
IUPAC Name |
N-(1-ethyl-3-methylpyrazolo[3,4-b]quinolin-4-yl)-N',N'-dimethylpropane-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C18H25N5.2ClH/c1-5-23-18-16(13(2)21-23)17(19-11-8-12-22(3)4)14-9-6-7-10-15(14)20-18;;/h6-7,9-10H,5,8,11-12H2,1-4H3,(H,19,20);2*1H |
InChI Key |
TWOXWKJWDGATNA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=NC3=CC=CC=C3C(=C2C(=N1)C)NCCCN(C)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3,4-Dihydropyrido[2,1-c][1,2,4]thiadiazine 2,2-dioxide](/img/structure/B11939476.png)

![Diethyl 11-(4-fluorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11939486.png)



![N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B11939498.png)
![Methyl 4-(6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B11939503.png)



